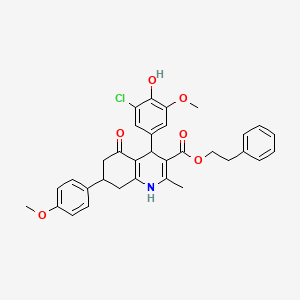![molecular formula C26H20N2O8 B4928185 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)](/img/structure/B4928185.png)
4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid), also known as PPOBA, is a synthetic compound that has been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) has been studied for its potential applications in various scientific research areas, including cancer research, drug discovery, and materials science. In cancer research, 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In drug discovery, 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) has been used as a scaffold for the development of new drugs with improved bioactivity and selectivity. In materials science, 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) has been used to synthesize novel materials with unique properties such as self-healing and stimuli-responsive behavior.
Mecanismo De Acción
The mechanism of action of 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell growth and survival. 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix (ECM) proteins and play a role in cancer cell invasion and metastasis. 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) has also been shown to inhibit the activity of protein tyrosine kinases (PTKs), which play a role in cell proliferation and survival.
Biochemical and Physiological Effects:
4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis, and the inhibition of MMP and PTK activity. 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) is its versatility as a scaffold for the development of new drugs and materials. 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) can be easily modified to introduce new functional groups and improve its bioactivity and selectivity. However, one limitation of 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) is its relatively low solubility in aqueous solutions, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid). One direction is the development of new 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)-based drugs for the treatment of cancer and other diseases. Another direction is the synthesis of new 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid)-based materials with unique properties and applications in areas such as sensors, actuators, and drug delivery systems. Additionally, further studies are needed to fully understand the mechanism of action of 4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) and its potential therapeutic benefits.
Métodos De Síntesis
4,4'-[1,4-phenylenebis(oxy-4,1-phenyleneimino)]bis(4-oxo-2-butenoic acid) can be synthesized by reacting 4,4'-diaminodiphenyl ether with 4-oxo-2-butenoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is a yellow powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).
Propiedades
IUPAC Name |
(E)-4-[4-[4-[4-[[(E)-3-carboxyprop-2-enoyl]amino]phenoxy]phenoxy]anilino]-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O8/c29-23(13-15-25(31)32)27-17-1-5-19(6-2-17)35-21-9-11-22(12-10-21)36-20-7-3-18(4-8-20)28-24(30)14-16-26(33)34/h1-16H,(H,27,29)(H,28,30)(H,31,32)(H,33,34)/b15-13+,16-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBMHMJDSXQKRO-WXUKJITCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)/C=C/C(=O)O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 4-{[(5-bromo-2-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B4928113.png)
![N-[5-(1-azepanylsulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4928117.png)
![N~2~-(3,4-dimethylphenyl)-N~1~-[2-(4-fluorophenoxy)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4928131.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4928144.png)
![N-[2-(2-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4928148.png)

![(3aS*,5S*,9aS*)-2-(2-methylbenzyl)-5-(2-thienyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B4928169.png)
![1-(4-chlorophenyl)-5-[2-methoxy-4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4928193.png)
![4-isopropyl-6-({3-[(4-isopropylphenyl)amino]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B4928195.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B4928196.png)
![5-[4-(allyloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4928200.png)
![4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]morpholine](/img/structure/B4928208.png)
![2-iodo-N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4928210.png)